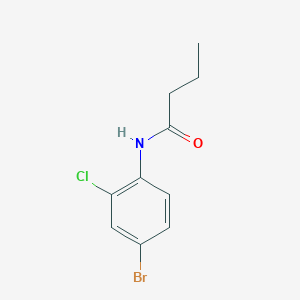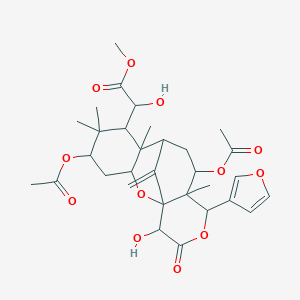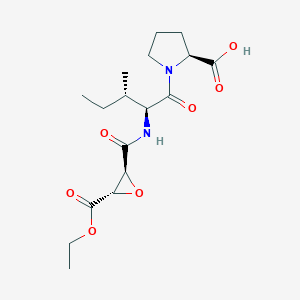
N-(4-bromo-2-chlorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)butanamide, also known as BROMO-DMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound belongs to the class of phenethylamines and is closely related to DMAA (1,3-dimethylamylamine), a popular stimulant drug. BROMO-DMAA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
N-(4-bromo-2-chlorophenyl)butanamide acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. The compound works by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of attention, arousal, and mood. N-(4-bromo-2-chlorophenyl)butanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)butanamide has been shown to have several physiological effects, including an increase in heart rate, blood pressure, and respiratory rate. The compound also causes vasoconstriction, or a narrowing of blood vessels, which can lead to decreased blood flow to certain organs. N-(4-bromo-2-chlorophenyl)butanamide has been shown to have a longer half-life than DMAA, meaning it stays in the body for a longer period of time.
実験室実験の利点と制限
N-(4-bromo-2-chlorophenyl)butanamide has several advantages for use in scientific research, including its ability to stimulate the sympathetic nervous system and its potential as a treatment for cognitive disorders. However, the compound also has limitations, including its potential for abuse and its potential for negative side effects, such as increased heart rate and blood pressure.
将来の方向性
There are several future directions for research on N-(4-bromo-2-chlorophenyl)butanamide, including its potential as a treatment for ADHD and other cognitive disorders, its use as a performance-enhancing drug in athletics, and its potential for abuse and negative side effects. Further research is needed to fully understand the mechanism of action and physiological effects of N-(4-bromo-2-chlorophenyl)butanamide, as well as its potential applications in medicine and athletics.
合成法
N-(4-bromo-2-chlorophenyl)butanamide can be synthesized through several methods, including the reaction of 4-bromo-2-chlorobenzaldehyde with 2-amino-4-methylpentane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-bromo-2-chlorobenzaldehyde with 2-aminoheptane, followed by reduction with lithium aluminum hydride. The synthesis of N-(4-bromo-2-chlorophenyl)butanamide is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)butanamide has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties, similar to DMAA, and may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. N-(4-bromo-2-chlorophenyl)butanamide has also been studied for its potential use as a performance-enhancing drug in athletics.
特性
製品名 |
N-(4-bromo-2-chlorophenyl)butanamide |
|---|---|
分子式 |
C10H11BrClNO |
分子量 |
276.56 g/mol |
IUPAC名 |
N-(4-bromo-2-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChIキー |
QJTKLGQTJQWLIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

